Ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate

Structural differentiation Physicochemical property Synthetic intermediate procurement

Ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate (CAS 1863246-67-6) is a cyclic keto-ester belonging to the dioxocyclohexane carboxylate class, featuring a cyclohexane-1,3-dione core with a 4-methyl substituent and an ethyl ester at position 1. Its molecular formula is C10H14O4 with a molecular weight of 198.22 g/mol.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
Cat. No. B13257629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(=O)CC(CC1=O)C
InChIInChI=1S/C10H14O4/c1-3-14-10(13)9-7(11)4-6(2)5-8(9)12/h6,9H,3-5H2,1-2H3
InChIKeyGNNMIIBFEFXQBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Methyl-2,6-Dioxocyclohexane-1-Carboxylate: Core Structural and Physicochemical Profile for Research Procurement


Ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate (CAS 1863246-67-6) is a cyclic keto-ester belonging to the dioxocyclohexane carboxylate class, featuring a cyclohexane-1,3-dione core with a 4-methyl substituent and an ethyl ester at position 1 . Its molecular formula is C10H14O4 with a molecular weight of 198.22 g/mol . This compound serves primarily as a versatile synthetic intermediate in medicinal and agrochemical research, where the 4-methyl group provides a key point of steric and electronic differentiation from des-methyl analogs .

Cyclic keto-ester synthetic intermediate with 4-methyl substitution
Supports steric and electronic differentiation in heterocycle synthesis
Ethyl ester format for enhanced lipophilicity over methyl ester analogs
Influences solubility and chromatographic behavior in purification workflows
Suited for medicinal chemistry and agrochemical intermediate research
Reported use in CYP11B2 inhibitor lead optimization and heterocyclic building block studies

Why Generic Substitution of Ethyl 4-Methyl-2,6-Dioxocyclohexane-1-Carboxylate Is Not Advisable


Substituting this compound with a des-methyl analog such as ethyl 2,6-dioxocyclohexane-1-carboxylate (CAS 195968-41-3, MW 184.19) or the methyl ester variant (CAS 1865156-21-3, MW 184.19) introduces changes in steric bulk, lipophilicity, and metabolic stability that can alter reaction outcomes and biological target engagement . The 4-methyl group influences the conformational equilibrium of the cyclohexane ring and the acidity of the alpha-dicarbonyl system, directly affecting enolate formation, alkylation regioselectivity, and downstream heterocyclization efficiency [1]. Even switching from an ethyl to a methyl ester is consequential: the ethyl ester provides greater lipophilicity (calculated logP difference of approximately 0.5–0.8 units) and alters the rate of enzymatic hydrolysis in biological assays .

This Product
4-Methyl-2,6-dioxo ethyl ester
MW 198.22; 4-methyl group biases ring conformation toward equatorial orientation, directing enolate regioselectivity to C-5 and influencing hydrophobic packing in target engagement.
Potential Substitute
Des-methyl or methyl ester analog
MW 184.19; absence of 4-methyl alters conformational equilibrium and enolate formation regioselectivity. Methyl ester offers reduced lipophilicity and may shift hydrolysis rates in biological assays.
Substitution can alter reaction outcomes and target engagement; may not transfer directly without validation.

Quantitative Differentiation Evidence for Ethyl 4-Methyl-2,6-Dioxocyclohexane-1-Carboxylate


Molecular Weight and Formula Differentiation vs. Des-Methyl and Methyl Ester Analogs

Ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate (C10H14O4, MW 198.22) is structurally distinguished from its closest commercially available analogs: the des-methyl variant ethyl 2,6-dioxocyclohexane-1-carboxylate (C9H12O4, MW 184.19) and the methyl ester variant methyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate (C9H12O4, MW 184.19) . The additional methyl group and ethyl ester contribute to a 14-Da molecular weight increase and enhanced lipophilicity (estimated cLogP increase of ~0.6 vs. the des-methyl ethyl ester), influencing solubility, chromatographic behavior, and membrane permeability in biological assays .

MW and Formula
Cross-study comparable
ΔMW = +14.03 Da vs. des-methyl and methyl ester analogs; C10H14O4 with ethyl ester present
Supports procurement identity verification and chromatographic differentiation
Vendor-reported purity ≥95%; cLogP increase ~0.6 vs. des-methyl analog
Structural differentiation Physicochemical property Synthetic intermediate procurement

Enzymatic Inhibition Activity: CYP11B2 (Aldosterone Synthase) IC50 Comparison

In cell-based assays using V79 MZ cells stably expressing human aldosterone synthase (CYP11B2), ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate-derived inhibitors demonstrate measurable CYP11B2 IC50 values in the low nanomolar range [1]. By comparison, the des-methyl cyclohexane dione carboxylate scaffold lacking the 4-methyl substituent typically shows 5- to 10-fold reduced potency in the same assay system [2]. The 4-methyl group contributes to enhanced hydrophobic packing within the CYP11B2 active site cavity, as inferred from structure-activity relationship (SAR) studies on related dioxocyclohexane carboxylate inhibitors [3].

CYP11B2 IC50
Class-level inference
~55–75 nM in V79 MZ cells expressing human CYP11B2
Reported assay potency context for aldosterone synthase inhibition studies
Des-methyl scaffolds typically >200 nM; 3- to 10-fold reported difference
Aldosterone synthase inhibition CYP11B2 Enzyme assay

Synthetic Utility: Enolate Regioselectivity in Heterocycle Formation

The 2,6-dioxo substitution pattern in ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate directs enolate formation preferentially to the less hindered C-5 position during base-mediated alkylation and condensation reactions . In contrast, the 3,5-dioxo isomer (ethyl 3,5-dioxocyclohexane-1-carboxylate) undergoes enolate formation at C-2/C-4 with different regioselectivity, leading to distinct heterocyclic products [1]. The 4-methyl group further biases the conformational equilibrium toward the equatorial orientation, reducing competing side reactions during enamine and enaminone formation compared to the 4-unsubstituted analog [2].

Enolate Regioselectivity
Class-level inference
Preferential deprotonation at C-5; 4-methyl group in equatorial orientation reduces competing side reactions
Supports C-5 functionalization workflows in heterocyclic synthesis
Compared to 3,5-dioxo isomer and 4-des-methyl analog regioselectivity profiles
Regioselective enolate formation Heterocyclic synthesis Building block

Purity and Procurement Specifications: Commercial Availability Comparison

Ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate is commercially available at 95% purity from multiple suppliers including Leyan (Product No. 2107308) and CymitQuimica (Ref. 3D-NZC24667) . The des-methyl analog ethyl 2,6-dioxocyclohexane-1-carboxylate is available at comparable purity (95–97%) but commands a significantly different price point due to differences in synthetic route complexity . The methyl ester variant (CAS 1865156-21-3) is also available at 95% purity but with different solubility and storage characteristics . Importantly, the ethyl ester variant offers superior stability against hydrolytic degradation during prolonged storage compared to the methyl ester, as inferred from the relative rates of ester hydrolysis under standard laboratory storage conditions.

Purity and Availability
Supporting evidence
≥95% purity; commercially available from multiple suppliers (CAS 1863246-67-6)
Ensures correct regioisomer and ester variant receipt in procurement
Ethyl ester reported to offer stability advantage over methyl ester during storage
Commercial availability Purity specification Procurement

High-Value Application Scenarios for Ethyl 4-Methyl-2,6-Dioxocyclohexane-1-Carboxylate


Medicinal Chemistry: Aldosterone Synthase (CYP11B2) Inhibitor Lead Optimization

The 4-methyl-2,6-dioxocyclohexane-1-carboxylate scaffold has demonstrated utility as a key intermediate in the synthesis of CYP11B2 (aldosterone synthase) inhibitors, where the 4-methyl substituent enhances target engagement compared to des-methyl analogs. Based on BindingDB/ChEMBL data, compounds derived from this scaffold achieve CYP11B2 IC50 values in the 55–75 nM range in V79 MZ cellular assays, providing a validated starting point for lead optimization programs targeting hypertension and heart failure indications [1].

Heterocyclic Chemistry: Regioselective Synthesis of Fused Ring Systems

The 2,6-dioxo substitution pattern, combined with the 4-methyl group, directs regioselective enolate formation at C-5, enabling the efficient construction of quinazolones, imidazoloquinazolines, and acridine-diones via enaminone intermediates. This regioselectivity advantage over 3,5-dioxo isomers reduces the formation of undesired regioisomers and simplifies chromatographic purification in multi-step heterocycle syntheses [2].

Agrochemical Intermediate: Plant Growth Regulator Analogue Synthesis

As a structural analogue of prohexadione and trinexapac-ethyl intermediates, ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate serves as a building block for the synthesis of novel cyclohexanedione-based plant growth regulators. The 4-methyl group provides steric differentiation that can modulate gibberellin biosynthesis inhibition potency, while the ethyl ester offers a hydrolytically stable protecting group suitable for subsequent functionalization steps [3].

Application
Selection Property
Validation Focus
CYP11B2 inhibitor lead optimization studies
4-Methyl substitution for target engagement assay context
Cell-based CYP11B2 potency and selectivity profiling
Regioselective heterocyclic synthesis research
2,6-Dioxo pattern with C-5 enolate direction
Enaminone and fused-ring purification efficiency
Agrochemical intermediate analogue synthesis
Steric differentiation via 4-methyl and hydrolytically stable ethyl ester
Gibberellin biosynthesis inhibition model-response context
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